4-Fluoro-3-nitroaniline

Catalog No.
S573503
CAS No.
364-76-1
M.F
C6H5FN2O2
M. Wt
156.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-3-nitroaniline

CAS Number

364-76-1

Product Name

4-Fluoro-3-nitroaniline

IUPAC Name

4-fluoro-3-nitroaniline

Molecular Formula

C6H5FN2O2

Molecular Weight

156.11 g/mol

InChI

InChI=1S/C6H5FN2O2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H,8H2

InChI Key

LLIOADBCFIXIEU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)[N+](=O)[O-])F

Synonyms

4-fluoro-3-nitroaniline

Canonical SMILES

C1=CC(=C(C=C1N)[N+](=O)[O-])F

The exact mass of the compound 4-Fluoro-3-nitroaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10293. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. It belongs to the ontological category of nitroaniline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Fluoro-3-nitroaniline (CAS 364-76-1) is a highly activated, bifunctional aromatic building block characterized by a para-fluoro and meta-nitro substitution pattern relative to its primary amine. In industrial and pharmaceutical procurement, it is primarily valued for its exceptional reactivity in nucleophilic aromatic substitution (SNAr) and its utility as a precursor for cyclized heterocycles [1]. The strong electron-withdrawing effect of the ortho-nitro group highly activates the fluorine atom, making it an ideal leaving group for the rapid, mild-condition synthesis of substituted phenylenediamines, benzimidazoles, and quinazolines [2]. By offering both a readily displaceable halogen and a reducible nitro moiety, this compound serves as a critical intermediate for manufacturing targeted kinase inhibitors, advanced commercial dyes, and novel agrochemicals, streamlining workflows that would otherwise require complex multi-step syntheses [3].

Attempting to substitute 4-fluoro-3-nitroaniline with closely related analogs introduces severe process bottlenecks and performance failures. Using 4-chloro-3-nitroaniline drastically reduces the rate of nucleophilic aromatic substitution (SNAr), as chloride is a significantly poorer leaving group than fluoride in these systems, often forcing the use of harsh thermal conditions that degrade sensitive pharmaceutical intermediates [1]. Conversely, attempting to bypass procurement by performing in-house nitration of 4-fluoroaniline is notoriously inefficient; historical and industrial data show that direct nitration yields complex isomer mixtures and requires hazardous anhydrous mixed acids, resulting in low overall recovery and economically prohibitive purification steps [2]. Furthermore, substituting with non-fluorinated baselines like 3-nitroaniline eliminates the critical SNAr handle entirely, preventing the single-step assembly of complex diamine cores required for modern kinase inhibitors and commercial dyes [3].

Mild-Condition SNAr for Kinase Inhibitor Cores

The highly activated nature of the fluorine atom in 4-fluoro-3-nitroaniline allows for exceptionally mild nucleophilic aromatic substitution (SNAr). In the synthesis of complex EGFR inhibitor intermediates, reacting 4-fluoro-3-nitroaniline with aniline hydrochloride in ethanol achieves an 82% yield in just 3 hours at room temperature [1]. In contrast, utilizing less activated chloro-analogs typically necessitates prolonged refluxing or harsh basic conditions, which can lead to side reactions and degradation of sensitive functional groups.

Evidence DimensionReaction conditions and yield for amine substitution
Target Compound Data82% yield at room temperature (3 hours)
Comparator Or BaselineStandard chloro-aromatic SNAr (typically requires reflux >80°C)
Quantified DifferenceEliminates the need for thermal heating while maintaining >80% conversion efficiency.
ConditionsReaction with aniline hydrochloride in ethanol

Enables buyers to synthesize complex, high-value drug scaffolds under energy-efficient, mild conditions, maximizing throughput and minimizing thermal degradation.

Process Efficiency and Step Reduction in Dye Synthesis

In commercial dye manufacturing, 4-fluoro-3-nitroaniline serves as a superior precursor for nitro-p-phenylenediamines. Utilizing this compound allows for a single-step, near-quantitative displacement of the fluorine atom by an amine [1]. The baseline alternative—starting from p-phenylenediamine—requires a complex multi-step sequence involving acetylation, nitration, and hydrolysis, while other reduction-based routes require expensive platinum or palladium catalysts [1].

Evidence DimensionSynthetic steps and catalyst requirements
Target Compound Data1 step, near-quantitative yield, no precious metal catalyst
Comparator Or Baselinep-Phenylenediamine routes (3+ steps, requires Pt/Pd catalysts)
Quantified DifferenceReduces a 3+ step protection/deprotection sequence to a single step and eliminates Pt/Pd catalyst costs.
ConditionsIndustrial scale-up conditions for commercial hair dyes

Drastically lowers the cost of goods (COGs) and solvent waste in industrial manufacturing by eliminating multi-step protection strategies and expensive catalysts.

Elimination of Hazardous In-House Nitration Bottlenecks

Procuring high-purity 4-fluoro-3-nitroaniline directly bypasses the severe inefficiencies associated with its de novo synthesis. Direct nitration of p-fluoroaniline in concentrated sulfuric acid historically yields poor results and complex isomer mixtures, requiring economically prohibitive recovery procedures [1]. By utilizing the commercially available, pre-nitrated >97% pure building block, facilities avoid the hazards of anhydrous mixed-acid handling and the associated yield losses.

Evidence DimensionProcess yield and hazard profile
Target Compound DataCommercially procured >97% pure building block
Comparator Or BaselineIn-house nitration of p-fluoroaniline (low yields, complex recovery)
Quantified DifferenceEliminates 100% of the hazardous mixed-acid handling and downstream isomer separation steps required for de novo synthesis.
ConditionsStandard laboratory or pilot-scale synthesis workflows

Shifts the burden of hazardous, low-yield nitration to specialized manufacturers, ensuring reproducible downstream workflows and improving facility safety.

Synthesis of EGFR and RAF Kinase Inhibitors

4-Fluoro-3-nitroaniline is the right choice for assembling quinazoline and benzimidazole pharmacophores in oncology research. Its highly activated fluorine allows for mild-condition SNAr with complex amines, while the nitro group can be subsequently reduced to an amine for further functionalization, streamlining the discovery of next-generation targeted inhibitors [1].

Commercial Dye and Pigment Manufacturing

In the production of nitro-p-phenylenediamine dyes, this compound is highly preferred over un-nitrated baselines. It enables a single-step, high-yield displacement reaction that completely bypasses the costly protection, nitration, and deprotection steps—as well as the need for precious metal catalysts—required by traditional routes [2].

Development of Necroptosis and RIPK Inhibitors

For medicinal chemists developing novel RIPK1/3 inhibitors, 4-fluoro-3-nitroaniline serves as an ideal starting material. The ortho-relationship between the reducible nitro group and the displaceable fluorine provides a highly efficient, two-step pathway to cyclized benzimidazole and benzothiazole core structures [3].

XLogP3

0.8

Melting Point

97.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.87%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (17.02%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (17.02%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (12.77%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

364-76-1

Wikipedia

4-fluoro-3-nitroaniline

General Manufacturing Information

Benzenamine, 4-fluoro-3-nitro-: ACTIVE

Dates

Last modified: 08-15-2023

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